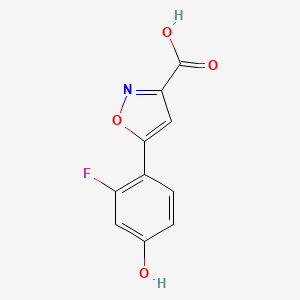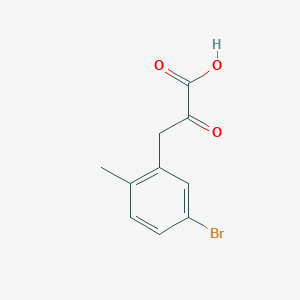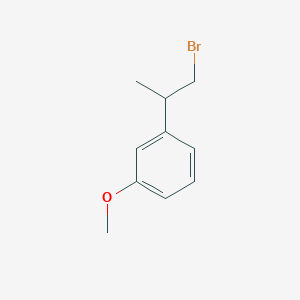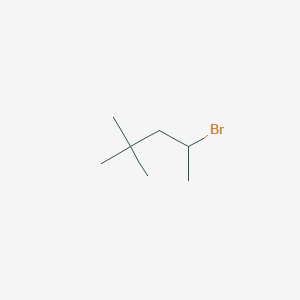
3-(2-Methanesulfonylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methanesulfonylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a 2-methanesulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methanesulfonylphenyl)pyrrolidine typically involves the following steps:
Bromination: The starting material, 2-methanesulfonylphenol, undergoes bromination to introduce a bromine atom at the ortho position.
Pyrrolidine Formation: The brominated compound is then reacted with pyrrolidine in the presence of a base to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methanesulfonylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the methanesulfonyl group.
Piperidine Derivatives: Formed by the reduction of the pyrrolidine ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-(2-Methanesulfonylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Methanesulfonylphenyl)pyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-Methanesulfonylphenyl)pyrrolidine is unique due to its specific structural features. Similar compounds include:
3-(2-Methanesulfonylphenyl)-2-methylfuran: Contains a furan ring instead of a pyrrolidine ring.
2-Methanesulfonylphenyl derivatives: Other derivatives with different heterocyclic rings.
These compounds share the methanesulfonylphenyl group but differ in their core structures, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-(2-methylsulfonylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
PRSCRYNTJKAUGD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


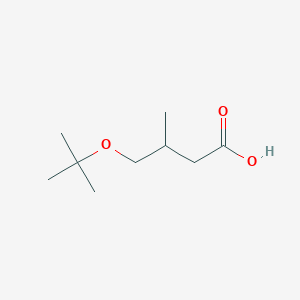
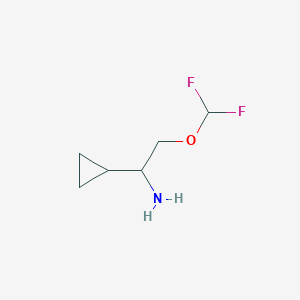


![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
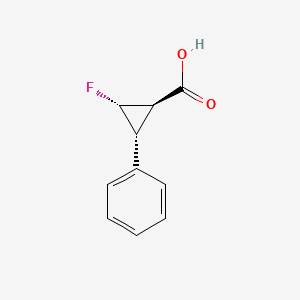
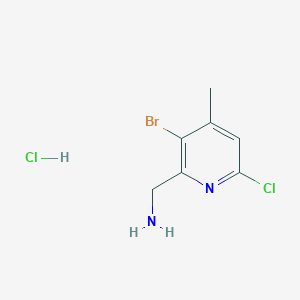
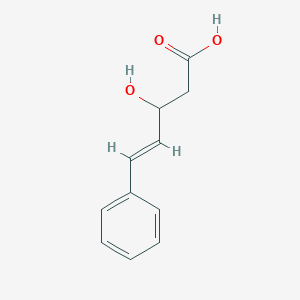
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
